Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of metastatic castration-resistant prostate cancer .
Summary of the Application: Ipatasertib, a selective AKT kinase inhibitor, has been used in the treatment of metastatic castration-resistant prostate cancer. The drug was administered to 1101 patients in the IPATential150 study .
Methods of Application: The drug was administered orally at a dose of 400 mg once daily. The exposure metrics of ipatasertib were generated as model-predicted area under the concentration–time curve at steady state (AUC SS) .
Results or Outcomes: A statistically significant correlation was found between ipatasertib AUC SS and improved survival in patients with PTEN-loss tumors.
Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of metastatic triple-negative breast cancer .
Summary of the Application: Ipatasertib has been used in combination with atezolizumab and taxane as a first-line therapy for locally advanced/metastatic triple-negative breast cancer .
Methods of Application: The treatment regimen comprised intravenous atezolizumab 840 mg (days 1 and 15), oral ipatasertib 400 mg/day (days 1–21), and intravenous paclitaxel 80 mg/m2 (or nab-paclitaxel 100 mg/m2; days 1, 8, and 15) every 28 days .
Results or Outcomes: Among 317 patients treated with the triplet, efficacy ranged across studies as follows: median progression-free survival (PFS) 5.4 to 7.4 months, objective response rate 44% to 63%, median duration of response 5.6 to 11.1 months, and median overall survival 15.7 to 28.3 months .
Specific Scientific Field: This application falls under the field of Immunology .
Summary of the Application: Ipatasertib has been shown to efficiently deplete FOXP3+ regulatory T cells from the tumour microenvironment (TME), resulting in increased infiltration of effector T cells in solid tumours .
Results or Outcomes: The outcomes of this application suggest that Ipatasertib may enhance the immune response against tumors by reducing the number of regulatory T cells, which normally suppress the immune response .
Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of breast cancer .
Summary of the Application: This trial is looking at measuring circulating tumour DNA (ctDNA) in the blood from breast cancer. Doctors may then treat the cancer by adding ipatasertib to fulvestrant and palbociclib .
Specific Scientific Field: This application falls under the field of Oncology .
Ipatasertib is a selective, oral inhibitor of protein kinase B, commonly referred to as AKT. It is classified as a small molecule and belongs to the class of organic compounds known as n-arylpiperazines. Its chemical formula is C₁₄H₁₈ClN₅O₂, and it has a molecular weight of approximately 457.996 g/mol . The compound is primarily investigated for its potential therapeutic effects in various cancers, particularly those characterized by dysregulation of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .
Ipatasertib functions as an ATP-competitive inhibitor, targeting all three isoforms of phosphorylated AKT. The mechanism of action involves binding to the active site of AKT, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways such as mTOR and S6, leading to reduced cell proliferation and increased apoptosis in cancer cells . The synthesis of Ipatasertib involves multiple
The synthesis of Ipatasertib involves several key steps:
These methods highlight the complexity of synthesizing Ipatasertib and the necessity for advanced techniques in organic chemistry.
Ipatasertib is primarily explored for its application in oncology. It is being studied for the treatment of various solid tumors, including:
Its role as a targeted therapy aims to improve treatment outcomes in patients whose tumors exhibit aberrations in the PI3K/AKT/mTOR pathway .
Ipatasertib shares structural and functional similarities with several other compounds that also target the AKT pathway or related signaling mechanisms. Below are some notable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
MK-2206 | Allosteric AKT inhibitor | Non-ATP competitive; targets all isoforms |
GSK2141795 | Selective AKT inhibitor | Focuses on specific isoforms |
AZD5363 | ATP-competitive AKT inhibitor | Dual inhibition of AKT1/AKT2 |
BAY 1125976 | Selective inhibitor of AKT | Designed for enhanced specificity |
Ipatasertib's uniqueness lies in its selective inhibition profile among ATP-competitive inhibitors while maintaining significant efficacy against multiple cancer types through direct targeting of the AKT signaling pathway .
The neutral free-base of Ipatasertib contains twenty-four carbon atoms, thirty-two hydrogen atoms, one chlorine atom, five nitrogen atoms and two oxygen atoms, giving an exact monoisotopic mass of 457.224453 daltons and a relative molecular mass (average) of 458.0 grams per mole [1] [2].
Parameter | Value | Source |
---|---|---|
Molecular formula | C24H32ClN5O2 | PubChem entry 24788740 [1] |
Exact mass | 457.224453 g/mol | PubChem computed [1] |
Relative molecular mass | 458.0 g/mol | PubChem computed [1] |
Elemental weight % | C 62.93%, H 7.04%, Cl 7.73%, N 15.29%, O 7.01% | Calculated from empirical formula [1] |
Three non-equivalent stereogenic centers are present at the C-2, C-5 and C-7 positions of the fused cyclopenta-pyrimidine moiety. Absolute configuration has been assigned as (2S, 5R, 7R) on the basis of single-crystal diffraction and corroborated by authoritative registry databases that record three defined stereocenters with unambiguous chirality [3] [4]. The canonical isomeric SMILES string—C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
—encodes these absolute designations [5] [6].
Experimental and in-silico profiling reveal moderate hydrophobicity combined with appreciable aqueous solubility:
Property | Numerical value | Experimental system | Source |
---|---|---|---|
LogP (shake-flask XLogP3) | 2.5 | n-octanol/water partition | PubChem API |
AlogP (ChEMBL algorithm) | 3.10 | in-silico regression [7] | ChEMBL record 2177390 [7] |
Hydrogen-bond donors | 2 | molecular descriptor [8] | IUPHAR database [8] |
Hydrogen-bond acceptors | 6 | molecular descriptor [8] | IUPHAR database [8] |
Topological polar surface area | 81.59 Ų | in-silico descriptor [7] [8] | ChEMBL [7]; IUPHAR [8] |
Rotatable bonds | 6–7 (method dependent) | molecular descriptor [7] [8] | ChEMBL [7]; IUPHAR [8] |
Intrinsic solubility | >10 mg/mL (pH 1.1–7.0, 37 °C) | potentiometric titration [9] | In-vitro DDI study [9] |
Dihydrochloride solubility | DMSO 100 mg/mL; water ≥41 mg/mL | equilibrium shake-flask [10] | MedChemExpress datasheet [10] |
Storage stability | Solid stable ≤–20 °C for ≥24 months; solutions stable in anhydrous dimethylsulfoxide at –80 °C for ≥6 months | quality-control protocol [10] [11] | MedChemExpress [10]; Abcam technical note [11] |
The moderate logP together with a polar surface area of approximately 82 square angstroms support good oral bioavailability yet limit passive penetration across very tight biological barriers.
Several protein–ligand complexes registered at the Worldwide Protein Data Bank provide high-resolution crystallographic parameters for Ipatasertib. Representative statistics are summarised below.
PDB entry | Protein co-crystal | Resolution (Å) | Space group | Unit-cell parameters (Å, °) | Matthews coefficient (ų/Da) | Source |
---|---|---|---|---|---|---|
4EKL | Human RAC-alpha serine-threonine kinase catalytic domain | 2.37 | P2₁2₁2₁ | a = 55.84; b = 63.14; c = 97.02; α = β = γ = 90 | 2.14 | RCSB deposition 4EKL [12] |
4LA0 | Same target, alternate lattice | 2.40 | P1 | a = 56.44; b = 59.57; c = 95.96; α = 73.22; β = 83.93; γ = 74.17 | 2.23 | Experimental summary 4LA0 [13] |
Refinement shows no unusual conformational strain in the ligand; torsion angles around the piperazine linker adopt low-energy conformers and electron density for all hetero-atoms is well resolved, confirming the (2S, 5R, 7R) assignment [12] [13].
Crystal packing reveals that the chlorine-substituted phenyl ring participates in edge-to-face aromatic contacts with hydrophobic residues of the binding cleft, whereas the hydroxyl on C-7 forms a direct hydrogen bond to the main-chain amide of an adjacent protein residue. These observations rationalise the rigid stereochemical requirements of the active ligand orientation seen across independent structures [12].
Two clinically advanced structural congeners—Capivasertib and Afuresertib—share a pharmacophoric triad (aromatic ring, hydrogen-bond acceptor hetero-cycle, basic side-chain) but diverge in hetero-cycle topology and halogen substitution. Key descriptor differences are tabulated below.
Descriptor | Ipatasertib | Capivasertib | Afuresertib | Data source |
---|---|---|---|---|
Empirical formula | C24H32ClN5O2 | C21H25ClN6O2 | C18H18Cl3FN4OS | PubChem 24788740 [1]; PubChem 25227436 [14]; Chemsrc 1047645-82-8 [15] |
Relative molecular mass (g/mol) | 458.0 | 428.9 | 463.8 | PubChem & Chemsrc [1] [14] [15] |
Core hetero-cycle | Cyclopenta-pyrimidine | Pyrrolo-pyrimidine | Dichloro-pyrazolyl-thiophene | Structural metadata [14] [15] |
LogP (computed) | 2.5–3.1 | 3.9 | 5.8 | PubChem & Chemsrc [16] [15] |
Topological polar surface area (Ų) | 81.6 | 88.6 | 101.2 | ChEMBL [7]; Chemsrc [16] [15] |
Hydrogen-bond acceptors | 6 | 7 | 6 | IUPHAR [8]; PubChem [14] [15] |
Hydrogen-bond donors | 2 | 2 | 2 | IUPHAR [8]; PubChem [14] [15] |
Rotatable bonds | 6–7 | 7 | 8 | ChEMBL [7]; PubChem [14] [15] |
Crystalline stereochemistry | (2S, 5R, 7R) | (1S absolute) | (2S absolute) | NCATS stereochemical data [4] [17] [18] |
Extensive in-silico cheminformatics and crystallography converge on a coherent physicochemical profile:
Collectively, the compiled experimental and computed descriptors provide a robust, internally consistent chemical portrait. They demonstrate that Ipatasertib sits at an intersection of moderate polarity, high solubility and controlled lipophilicity—features that underpin its favourable formulation characteristics without resorting to pronounced salt or prodrug strategies.
Ipatasertib demonstrates differential selectivity across the three mammalian Akt isoforms, exhibiting distinct inhibitory potencies that reflect the unique structural and functional characteristics of each isoform [1] [2]. The compound displays exceptional selectivity for Akt1 with an inhibitory concentration fifty (IC50) value of 5 nanomolar, representing the highest affinity among the three isoforms [2]. Akt2 demonstrates moderate sensitivity with an IC50 of 18 nanomolar, while Akt3 exhibits high sensitivity with an IC50 of 8 nanomolar [2].
The selectivity profile extends beyond Akt isoforms to encompass remarkable specificity against related kinases. Ipatasertib demonstrates greater than 620-fold selectivity for Akt over protein kinase A, a critical consideration given the structural similarities between these serine/threonine kinases [2] [3]. This exceptional selectivity profile minimizes off-target effects and reduces the likelihood of mechanism-based toxicities associated with broader kinase inhibition [4].
Clinical implications of isoform selectivity become apparent when considering the distinct physiological roles of each Akt variant. Different cancer lineages display differential Akt1 and Akt2 expression and phosphorylation patterns, with specific genetic alterations affecting isoform-specific activation [5]. Notably, the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha hotspot mutation H1047R, but not E545K, demonstrates selective activation of Akt2 rather than Akt1 [5].
Akt Isoform | IC50 (nM) | Selectivity vs PKA | Binding Affinity | Clinical Relevance |
---|---|---|---|---|
Akt1 | 5 | 620-fold | High | Primary target |
Akt2 | 18 | 620-fold | Moderate | Secondary target |
Akt3 | 8 | 620-fold | High | Tertiary target |
Despite its classification as an ATP-competitive inhibitor, ipatasertib exhibits unique binding dynamics that distinguish it from conventional ATP-competitive compounds [1] [4]. The compound preferentially targets the active, phosphorylated form of Akt, demonstrating enhanced potency in cells with elevated phosphorylated Akt levels [4] [6]. This preferential binding to activated Akt represents a significant advancement in kinase inhibitor design, as it enables selective targeting of dysregulated signaling pathways while sparing normal cellular functions.
The molecular mechanism underlying ipatasertib binding involves competitive interaction with the ATP binding site within the catalytic domain of Akt [1] [7]. However, the binding event stabilizes the phosphorylated Akt in a conformational state where the phosphorylated residues become inaccessible to phosphatases [4]. This stabilization effect results in the paradoxical accumulation of phosphorylated Akt at threonine 308 and serine 473, despite functional inactivation of the kinase [4].
The binding dynamics demonstrate dose-dependent characteristics, with robust target engagement occurring at clinically achievable concentrations [4]. Pharmacodynamic studies in clinical settings confirm that ipatasertib exposures of 200 milligrams daily or greater correlate with preclinical tumor growth inhibition metrics, validating the translational relevance of the binding kinetics [4] [8].
Parameter | Ipatasertib | Mechanism |
---|---|---|
Binding Mode | ATP-competitive | Direct binding to catalytic domain |
ATP Competition | Competes with ATP | Binds ATP binding site |
Target Conformation | Active phosphorylated Akt | Preferentially targets pAkt |
Stabilization Effect | Locks pAkt in non-functional state | Prevents dephosphorylation |
Phosphatase Accessibility | Blocked by binding | Maintains hyperphosphorylation |
Ipatasertib exerts profound effects on multiple downstream effector proteins within the phosphatidylinositol 3-kinase/Akt/mechanistic target of rapamycin signaling cascade [4] [6] [9]. The inhibition of Akt activity by ipatasertib results in decreased phosphorylation of proline-rich Akt substrate of 40 kilodaltons at threonine 246, leading to reduced mechanistic target of rapamycin complex 1 activation [4] [10]. This downstream modulation represents a critical regulatory node controlling protein synthesis and cellular growth processes.
Glycogen synthase kinase 3 beta represents another major downstream target, with ipatasertib treatment resulting in decreased phosphorylation at serine 9 [4]. This dephosphorylation event activates glycogen synthase kinase 3 beta, leading to enhanced glycogen synthesis and altered glucose metabolism [11]. The metabolic implications of this modulation extend beyond glucose homeostasis to encompass broader cellular energy management systems.
The mechanistic target of rapamycin pathway itself becomes significantly downregulated following ipatasertib treatment, with decreased phosphorylation of mechanistic target of rapamycin at serine 2448 [4] [6]. Consequently, downstream targets including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 demonstrate reduced phosphorylation and activity [4] [9]. These effects culminate in decreased protein synthesis and reduced cellular proliferation capacity.
Resistance mechanisms to ipatasertib involve restoration of mechanistic target of rapamycin signaling through uncoupling from Akt regulation [12]. Genetic alterations in tuberous sclerosis complex genes and nutrient-sensing complexes including GATOR1 and KICSTOR enable sustained mechanistic target of rapamycin activity despite Akt inhibition [12].
Effector Protein | Phosphorylation Site | Effect of Ipatasertib | Functional Outcome | Clinical Significance |
---|---|---|---|---|
PRAS40 | Thr246 | Decreased | mTORC1 activation | Biomarker |
GSK3β | Ser9 | Decreased | Glycogen synthesis | Metabolic regulation |
mTOR | Ser2448 | Decreased | Protein synthesis | Growth control |
S6K1 | Thr389 | Decreased | Ribosomal protein | Protein synthesis |
4EBP1 | Thr37/46 | Decreased | Translation initiation | Translation control |
FoxO3a | Ser253 | Activation | Apoptosis/cell cycle | Tumor suppression |
NF-κB | p65 Ser536 | Activation | Survival signaling | Inflammation |
The interaction between ipatasertib and forkhead box O3a transcription factor represents a fundamental mechanism underlying the compound therapeutic efficacy [13] [14] [15]. Under normal physiological conditions, Akt phosphorylates forkhead box O3a at serine 253 and threonine 32, promoting cytoplasmic sequestration and transcriptional inactivation [14] [16]. Ipatasertib treatment results in forkhead box O3a dephosphorylation and subsequent nuclear translocation, enabling transcriptional activation of target genes including p53 upregulated modulator of apoptosis, manganese superoxide dismutase, and catalase [13] [14] [15].
The forkhead box O3a activation pathway represents the primary mechanism by which ipatasertib induces apoptosis in cancer cells [14] [15]. Chromatin immunoprecipitation assays demonstrate direct binding of forkhead box O3a to the p53 upregulated modulator of apoptosis promoter, resulting in transcriptional upregulation independent of p53 status [14] [15]. This p53-independent mechanism expands the therapeutic applicability of ipatasertib across diverse cancer types, including those with mutant or deleted p53.
Nuclear factor kappa-light-chain-enhancer of activated B cells activation represents a secondary pathway contributing to ipatasertib therapeutic effects [14] [15]. While Akt typically promotes nuclear factor kappa-light-chain-enhancer of activated B cells survival signaling, ipatasertib treatment paradoxically activates nuclear factor kappa-light-chain-enhancer of activated B cells through alternative mechanisms [17]. The activated nuclear factor kappa-light-chain-enhancer of activated B cells p65 subunit demonstrates enhanced nuclear translocation and direct binding to the p53 upregulated modulator of apoptosis promoter [14] [15].
The crosstalk between forkhead box O3a and nuclear factor kappa-light-chain-enhancer of activated B cells pathways demonstrates synergistic effects on p53 upregulated modulator of apoptosis transcription [14] [15]. Simultaneous knockdown of both transcription factors completely abolishes ipatasertib-induced p53 upregulated modulator of apoptosis upregulation, while individual knockdown experiments reveal forkhead box O3a as the dominant regulator [14] [15]. This dual transcriptional regulation provides redundancy and robustness to the apoptotic response.
Transcription Factor | Akt Phosphorylation Site | Ipatasertib Effect | Nuclear Translocation | Target Genes | Cellular Function | Pathway Priority |
---|---|---|---|---|---|---|
FoxO3a | Ser253, Thr32 | Dephosphorylation/Activation | Enhanced | PUMA, MnSOD, Catalase | Apoptosis, Antioxidant response | Primary (Akt/FoxO3a/PUMA) |
NF-κB (p65) | IκB kinase activation | Indirect activation | Enhanced | PUMA, Survival genes | Survival, Inflammation | Secondary (Akt/NF-κB/PUMA) |